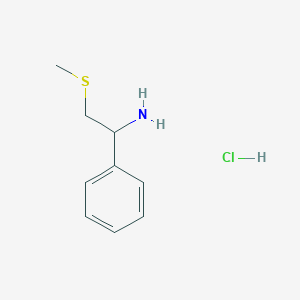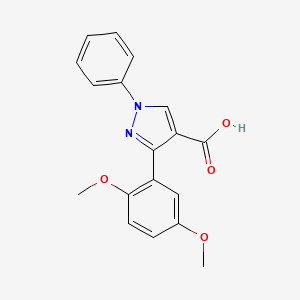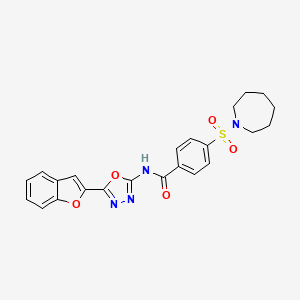
2-Methylsulfanyl-1-phenylethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylsulfanyl-1-phenylethanamine;hydrochloride is a chemical compound with the molecular weight of 235.73 . It is also known as 2-methanesulfonyl-1-phenylethan-1-amine hydrochloride . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13NO2S.ClH/c1-13(11,12)7-9(10)8-5-3-2-4-6-8;/h2-6,9H,7,10H2,1H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 235.73 .Scientific Research Applications
Chromogenic Reactions in Lipid Peroxidation Assay
2-Methylsulfanyl-1-phenylethanamine hydrochloride has been implicated in the study of lipid peroxidation. For example, Gérard-Monnier et al. (1998) developed a colorimetric assay for lipid peroxidation using similar compounds. This method involves the reaction of malondialdehyde (MDA) and 4-hydroxyalkenals with 1-methyl-2-phenylindole under acidic conditions, producing a stable chromophore with maximal absorbance. This assay is significant for determining MDA and 4-hydroxyalkenals in biological samples, illustrating the potential applications of related compounds in biochemical assays (Gérard-Monnier et al., 1998).
Theoretical Conformational Analysis
Alcudia et al. (1979) conducted a theoretical conformational analysis of compounds similar to 2-Methylsulfanyl-1-phenylethanamine hydrochloride. The study focused on 2-methylsulphonyl-1-phenylethanol, providing insights into the stabilization factors and molecular interactions. This research aids in understanding the structural behavior of related compounds in chemical reactions (Alcudia et al., 1979).
Anti-Cancer Activity
Chunxiao Ji et al. (2010) investigated the anti-cancer activity of compounds related to 2-Methylsulfanyl-1-phenylethanamine hydrochloride. They synthesized and identified a derivative that showed significant inhibition of cancer cell proliferation and induction of apoptosis. This highlights the potential of such compounds in developing new cancer therapies (Chunxiao Ji et al., 2010).
Anti-Helicobacter pylori Agents
Carcanague et al. (2002) explored derivatives of 2-Methylsulfanyl-1-phenylethanamine hydrochloride as potential anti-Helicobacter pylori agents. Their research led to the development of compounds with potent activities against this gastric pathogen, showing the therapeutic potential of these compounds in treating H. pylori infections (Carcanague et al., 2002).
Corrosion Inhibition in Mild Steel
Behpour et al. (2008) studied the inhibitory effect of Schiff bases, including compounds similar to 2-Methylsulfanyl-1-phenylethanamine hydrochloride, on mild steel corrosion. This research is significant for industrial applications, particularly in preventing material degradation (Behpour et al., 2008).
Water Purification Applications
Armentrout and McCormick (2000) investigated the use of polymers containing units similar to 2-Methylsulfanyl-1-phenylethanamine hydrochloride in water purification. Their study on amphoteric cyclocopolymers demonstrates the potential of such compounds in enhancing ultrafiltration processes for water treatment (Armentrout & McCormick, 2000).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be hazardous . The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is structurally similar to phenethylamine , which is known to interact with several targets including Primary amine oxidase and Trypsin-1 and Trypsin-2 . These targets play crucial roles in various biological processes.
Mode of Action
Based on its structural similarity to phenethylamine , it may interact with its targets in a similar manner. Phenethylamine is known to interact with its targets, leading to various physiological effects .
Biochemical Pathways
Phenethylamines, in general, are known to be involved in various biochemical pathways .
Result of Action
Phenethylamines are known to have various physiological effects .
Properties
IUPAC Name |
2-methylsulfanyl-1-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c1-11-7-9(10)8-5-3-2-4-6-8;/h2-6,9H,7,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYACXKDMSKLAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-((5-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2871736.png)
![4-Chloro-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine;dihydrochloride](/img/structure/B2871737.png)
![3-(2-furylmethyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2871738.png)

![[2-(benzhydrylamino)-2-oxoethyl] (2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2871741.png)

![N-Methyl-2-(3-methylphenyl)-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2871747.png)
![5-Chloro-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2871750.png)
![N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2871751.png)




![Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2871758.png)
